Dimethylfraxetin
Overview
Description
Dimethylfraxetin, also known as 6,7,8-trimethoxycoumarin, is a natural coumarin derivative. It is commonly found in plants such as Pittosporum illicioides, Garcinia multiflora, and Cryptocarya bracteolata. This compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties .
Scientific Research Applications
Dimethylfraxetin has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and natural product libraries for drug discovery.
Mechanism of Action
Target of Action
Dimethylfraxetin, also known as 6,7,8-Trimethoxycoumarin, primarily targets Carbonic Anhydrase (CA) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. They play crucial roles in various physiological processes including pH regulation, CO2 transport, and ion transport .
Mode of Action
This compound acts as an inhibitor of Carbonic Anhydrase . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and protons. This inhibition can disrupt the balance of pH and ion transport in cells, leading to various downstream effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the carbonic anhydrase pathway. By inhibiting the activity of carbonic anhydrase, this compound can disrupt the balance of pH and ion transport in cells . This can lead to a variety of downstream effects, depending on the specific type of cell and the role of carbonic anhydrase in its physiology .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given the wide range of physiological processes that involve carbonic anhydrase. For instance, it has been found to have anti-inflammatory, antioxidant, anticancer, and antimicrobial properties . These effects are likely due to the compound’s ability to disrupt the normal function of cells by inhibiting carbonic anhydrase .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the activity of carbonic anhydrase and thus the efficacy of this compound as an inhibitor . Additionally, factors such as temperature and light exposure could potentially affect the stability of the compound.
Safety and Hazards
Future Directions
While specific future directions for Dimethylfraxetin were not found in the search results, it’s worth noting that the study of natural products like this compound often involves exploring their potential therapeutic applications. For instance, one study evaluated the effect of this compound on haloperidol-induced catalepsy and psychotic behaviors provoked with a glutamatergic antagonist .
Biochemical Analysis
Biochemical Properties
Dimethylfraxetin interacts with various enzymes and proteins in biochemical reactions. It binds to the CB2 receptor and induces immunomodulatory effects . It exhibits anti-inflammatory properties by inhibiting prostaglandin synthesis in the human erythroleukemia cell line K562 . Furthermore, it inhibits the replication of both DNA and RNA . It also blocks aminoacyl-tRNA binding to ribosomes, thereby inhibiting protein synthesis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, it binds to phenolic acid receptors on cultured cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylfraxetin can be synthesized through various methods. One common synthetic route involves the methylation of fraxetin (7,8-dihydroxy-6-methoxycoumarin) using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources. The plants containing this compound are harvested, dried, and subjected to solvent extraction. The crude extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Dimethylfraxetin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Comparison with Similar Compounds
Similar Compounds
Fraxetin: The parent compound of dimethylfraxetin, with similar biological activities but different potency.
Esculetin: Another coumarin derivative with notable antioxidant and anti-inflammatory properties.
Scopoletin: Known for its wide range of pharmacological activities, including anti-inflammatory and antimicrobial effects.
Uniqueness
This compound stands out due to its high potency as a carbonic anhydrase inhibitor, with a Ki value of 0.0097 μM. This makes it one of the most potent natural inhibitors of this enzyme, providing a unique advantage in research and potential therapeutic applications .
Properties
IUPAC Name |
6,7,8-trimethoxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-14-8-6-7-4-5-9(13)17-10(7)12(16-3)11(8)15-2/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYQKHLZHPFYEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209112 | |
Record name | Dimethylfraxetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00209112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6035-49-0 | |
Record name | 6,7,8-Trimethoxycoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6035-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylfraxetin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006035490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethylfraxetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00209112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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